2-bromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate
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Overview
Description
2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE is a complex organic compound with a unique structure that includes bromine, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-bromo-6-nitrophenol, which is then reacted with 2,4-dichlorophenoxyacetic acid to form the desired compound. The reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine derivative, while substitution of bromine atoms can yield various substituted phenyl derivatives.
Scientific Research Applications
2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylbenzaldehyde
- 2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol
- 2-Bromo-6-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol
Uniqueness
2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H13Br2Cl2N3O6 |
---|---|
Molecular Weight |
646.1 g/mol |
IUPAC Name |
[2-bromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H13Br2Cl2N3O6/c23-14-3-1-12(2-4-14)22(31)35-21-13(7-16(29(32)33)9-17(21)24)10-27-28-20(30)11-34-19-6-5-15(25)8-18(19)26/h1-10H,11H2,(H,28,30)/b27-10+ |
InChI Key |
BFMAHWUMCULCPE-YPXUMCKCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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